Cas no 14561-93-4 (2-Propenoic acid,3-(2-chlorophenyl)-2-cyano-, ethyl ester)

2-Propenoic acid,3-(2-chlorophenyl)-2-cyano-, ethyl ester structure
14561-93-4 structure
Product Name:2-Propenoic acid,3-(2-chlorophenyl)-2-cyano-, ethyl ester
CAS-nummer:14561-93-4
MF:C12H10ClNO2
MW:235.666302204132
CID:164633
PubChem ID:641313
Update Time:2025-04-19

2-Propenoic acid,3-(2-chlorophenyl)-2-cyano-, ethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid,3-(2-chlorophenyl)-2-cyano-, ethyl ester
    • ethyl (Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
    • ETHYL 3-(2-CHLOROPHENYL)-2-NITRILOPROP-2-ENOATE
    • (2-Chlor-benzyliden)-cyanessigsaeure-aethylester
    • < 1> -Naphthylmethyliden-malonsaeure-aethylester-nitril
    • < 2,4-Dichlor-benzyliden> -cyanessigsaeure-aethylester
    • 2-< 2,4-Dichlor-benzyliden> -cyan-essigsaeure-aethylester
    • 2-Cyan-2-methyl-buttersaeure-aethylester
    • 2-Cyan-3-[1]naphthyl-acrylsaeure-aethylester
    • Butanoic acid, 2-cyano-2-meth
    • ethyl 3-(2-chlorophenyl)-2-cyanoacrylate
    • Methylaethylcyanessigsaeure-aethylester
    • AKOS USSH-4110289
    • RARECHEM AK ML 0353
    • ETHYL 2-CHLORO-ALPHA-CYANOCINNAMATE
    • MFCD00114502
    • 14561-93-4
    • NSC637305
    • ACRYLIC ACID, 3-(o-CHLOROPHENYL)-2-CYANO-, ETHYL ESTER
    • MS-11426
    • SCHEMBL10796291
    • ethyl (2E)-3-(2-chlorophenyl)-2-cyanoacrylate
    • NSC 172308
    • beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester
    • (E)-ethyl 2-cyano-3-(o-chlorophenyl)-2-propenoate
    • ethyl (E)-3-(2-chlorophenyl)-2-cyano-prop-2-enoate
    • ethyl (2E)-3-(2-chlorophenyl)-2-cyano-2-propenoate
    • AZFSDKAHBOTEAG-JXMROGBWSA-N
    • InChI=1/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7
    • 2-propenoic acid, 3-(2-chlorophenyl)-2-cyano-, ethyl ester, (2E)-
    • 24393-43-9
    • AKOS003676470
    • CCG-250546
    • ethyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
    • ethyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
    • NSC-637305
    • Inchi: 1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
    • InChI-sleutel: AZFSDKAHBOTEAG-JXMROGBWSA-N
    • LACHT: ClC1C=CC=CC=1/C=C(\C#N)/C(=O)OCC

Berekende eigenschappen

  • Exacte massa: 235.0401
  • Monoisotopische massa: 235.0400063g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 4
  • Complexiteit: 329
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 50.1Ų

Experimentele eigenschappen

  • PSA: 50.09
  • LogboekP: 2.81008

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